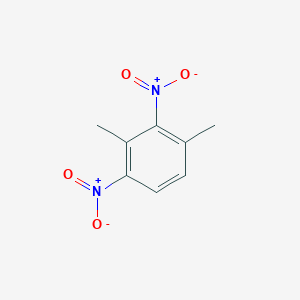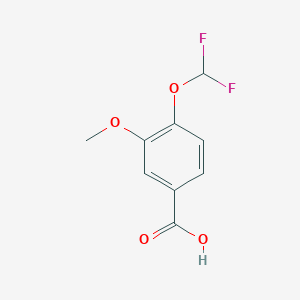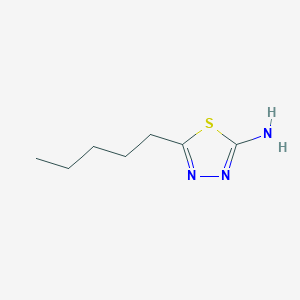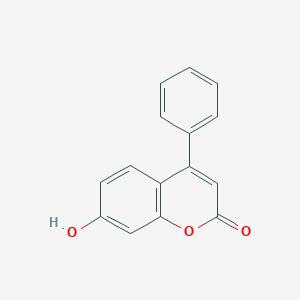
7-羟基-4-苯基香豆素
概述
描述
7-Hydroxy-4-phenylcoumarin (7C) is a coumarin derivative that has been evaluated for its potential anti-melanogenic properties . It is a compound with the molecular formula C15H10O3 .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-phenylcoumarin and its derivatives has been explored in various studies. One method is based on the Pechmann coumarin synthesis method, where the influence of various Lewis acids on the reaction was discussed .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-phenylcoumarin consists of 15 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 238.24 g/mol .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-phenylcoumarin have been studied extensively. For instance, the influence of various Lewis acids on the Pechmann coumarin synthesis method was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .Physical And Chemical Properties Analysis
7-Hydroxy-4-phenylcoumarin has a molecular weight of 238.24 g/mol. It has one hydrogen bond donor and three hydrogen bond acceptors. Its exact mass and monoisotopic mass are 238.062994177 g/mol .科学研究应用
以下是“7-羟基-4-苯基香豆素”在科学研究应用中的全面分析:
利胆药物合成
7-羟基-4-甲基香豆素是7-羟基-4-苯基香豆素的衍生物,在临床上用作利胆药物。 它有助于放松胆管括约肌,缓解疼痛 .
黑色素生成酶表达
研究调查了7-羟基-4-甲基香豆素(7H-4M)对黑色素生成酶(如酪氨酸酶、TRP-1 和 TRP-2)以及它们的转录调节因子 MITF 表达的影响 .
黄曲霉毒素产生抑制
香豆素,包括7-羟基-4-苯基香豆素的衍生物,已显示出对黄曲霉中黄曲霉毒素产生的抑制作用 .
酶底物研究
7-羟基香豆素的不同衍生物已被用于测试磷酸酶、β-半乳糖苷酶和 β-内酰胺酶等酶。 这些研究有助于了解酶的活性及其潜在的治疗应用 .
利什曼原虫杀灭活性
从7-羟基-4-苯基香豆素合成的衍生物已被评估其对亚马逊利什曼原虫的体外利什曼原虫杀灭活性,以及它们对鼠巨噬细胞的毒性 .
安全和危害
未来方向
作用机制
Target of Action
Coumarin derivatives are known to interact with various biological targets, exhibiting a broad range of pharmacological properties . For instance, some coumarin derivatives have been found to exhibit anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives can inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to downstream effects . For instance, some coumarin derivatives can inhibit the proliferation of breast cancer cells .
生化分析
Biochemical Properties
7-Hydroxy-4-phenylcoumarin interacts with various biomolecules in biochemical reactions. This process enhances the water solubility of the compound, facilitating its excretion from the body .
Cellular Effects
7-Hydroxy-4-phenylcoumarin has been found to have significant effects on cellular processes. For instance, it has been reported to enhance apoptosis in tumor cells due to the arrest of the G2/M stage in the cell cycle
Molecular Mechanism
The molecular mechanism of action of 7-Hydroxy-4-phenylcoumarin involves its interaction with various biomolecules at the molecular level. For instance, it has been suggested that the compound may inhibit the proliferation and metastasis of many kinds of cancer cells by inhibiting DNA gyrase . This could potentially reverse resistance to some anticancer drugs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Hydroxy-4-phenylcoumarin can change over time. For example, the compound has a melting point of 248-252 °C , indicating its stability under high temperatures
Dosage Effects in Animal Models
The effects of 7-Hydroxy-4-phenylcoumarin can vary with different dosages in animal models. While specific studies on 7-Hydroxy-4-phenylcoumarin are limited, coumarin derivatives have been studied for their leishmanicidal activity in murine models
Metabolic Pathways
7-Hydroxy-4-phenylcoumarin is involved in various metabolic pathways. As mentioned earlier, it undergoes conjugation reactions in the liver, catalyzed by UDP-glucuronosyltransferases . This process is part of the compound’s metabolic pathway and contributes to its excretion from the body.
属性
IUPAC Name |
7-hydroxy-4-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-11-6-7-12-13(10-4-2-1-3-5-10)9-15(17)18-14(12)8-11/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJRRORVMRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418258 | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-30-8 | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2555-30-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Hydroxy-4-phenylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-HYDROXY-4-PHENYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0487H6Q0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 7-hydroxy-4-phenylcoumarin in medicine?
A1: Research suggests that 7-hydroxy-4-phenylcoumarin derivatives exhibit promising in vitro activity against Leishmania amazonensis, the parasite responsible for leishmaniasis. Specifically, 7-O-prenylated and tetra-O-acetyl-β-D-glucopyranosyl derivatives were more potent than the unmodified 7-hydroxy-4-phenylcoumarin and demonstrated efficacy against both promastigote and amastigote forms of the parasite. [] This finding indicates the potential of 7-hydroxy-4-phenylcoumarin derivatives as lead compounds for developing novel leishmanicidal drugs.
Q2: How does the structure of 7-hydroxy-4-phenylcoumarin lend itself to modification for improved activity?
A2: The 7-hydroxy group and the phenyl ring of 7-hydroxy-4-phenylcoumarin are key sites for structural modifications. Researchers have successfully synthesized derivatives by introducing various substituents at the 7-hydroxy position, such as prenyl and tetra-O-acetyl-β-D-glucopyranosyl groups. [] These modifications have shown to impact the leishmanicidal activity. Additionally, the presence of hydroxyl groups allows for further derivatization through glycosylation, which has been achieved using biotransformation techniques with Catharanthus roseus cell cultures. [] These modifications highlight the versatility of 7-hydroxy-4-phenylcoumarin as a scaffold for developing new drug candidates.
Q3: Can you explain the process of biotransformation used to modify 7-hydroxy-4-phenylcoumarin and its significance?
A3: Biotransformation utilizes biological systems, like plant cell cultures, to modify chemical compounds. This technique has been successfully employed to glycosylate 7-hydroxy-4-phenylcoumarin. [, ] Researchers introduced 7-hydroxy-4-phenylcoumarin to Polygonum multiflorum hairy root cultures, resulting in the formation of 4-phenylcoumarin-7-O-β-D-glucopyranoside. [] Similarly, Catharanthus roseus cell cultures produced 4-phenylcoumarin-7-O-beta-D-glucopyranosyl (1 --> 6) beta-D-glucopyranoside. [] These glycosylated derivatives are valuable as they often possess improved water solubility and bioavailability compared to the parent compound, potentially enhancing their therapeutic applications.
Q4: What are the advantages of using transgenic hairy roots of Polygonum multiflorum for biotransformation?
A4: Transgenic hairy roots of Polygonum multiflorum offer a controlled and efficient platform for biotransformation. This system enables the production of specific enzymes responsible for glycosylation, leading to the synthesis of desired glycosylated derivatives of 7-hydroxy-4-phenylcoumarin. [] This approach provides a more sustainable and environmentally friendly alternative to traditional chemical synthesis methods.
Q5: What spectroscopic techniques are used to characterize 7-hydroxy-4-phenylcoumarin and its derivatives?
A5: Researchers utilize various spectroscopic techniques like ¹H-NMR, ¹³C-NMR, HMBC, and ESI-MS to elucidate the structure of 7-hydroxy-4-phenylcoumarin and its derivatives. [, ] These methods provide detailed information on the connectivity and types of atoms within the molecule, confirming the successful synthesis of desired compounds and identifying any structural modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

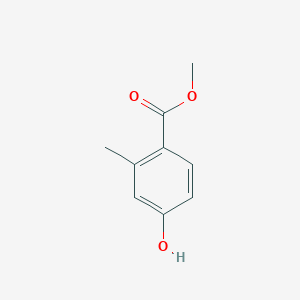
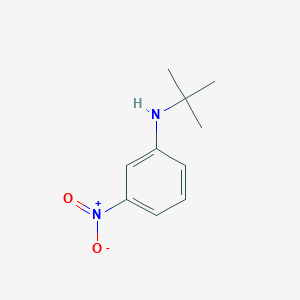
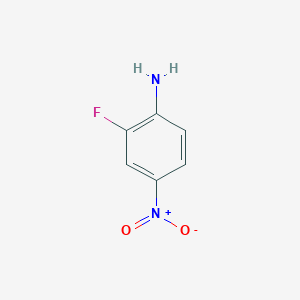
![Spiro[isochroman-1,4'-piperidine]](/img/structure/B181688.png)
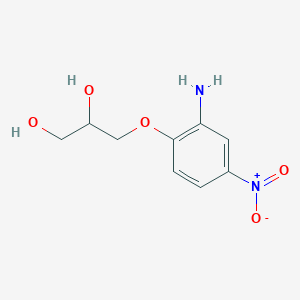
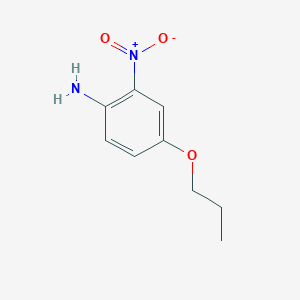
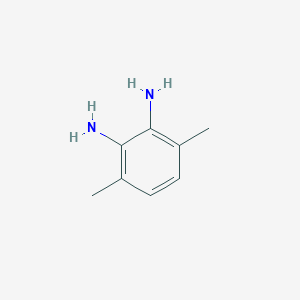
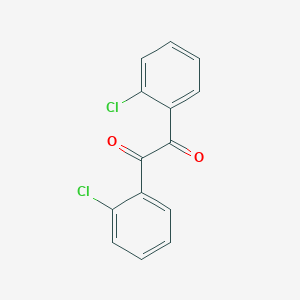
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
